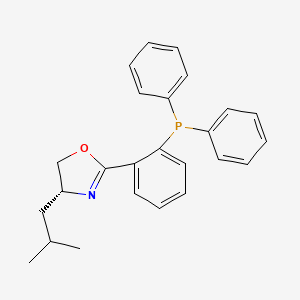
(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it valuable in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phosphine group: The diphenylphosphanyl group is introduced via a substitution reaction, often using a phosphine reagent and a suitable catalyst.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer, which can be done using chiral chromatography or crystallization techniques.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various halogenated reagents and catalysts can facilitate substitution reactions.
Major Products Formed
Phosphine oxides: Formed from oxidation reactions.
Reduced oxazole derivatives: Formed from reduction reactions.
Substituted phosphine derivatives: Formed from substitution reactions.
Scientific Research Applications
Chemistry
®-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole is widely used as a ligand in asymmetric catalysis. It helps in the formation of chiral centers in organic molecules, which is crucial for the synthesis of enantiomerically pure compounds.
Biology and Medicine
In medicinal chemistry, this compound is used to synthesize chiral drugs. Its ability to induce chirality makes it valuable in the development of pharmaceuticals with specific enantiomeric forms, which can have different biological activities.
Industry
The compound is used in the production of fine chemicals and agrochemicals. Its role in catalysis helps in the efficient and selective synthesis of various industrial products.
Mechanism of Action
The mechanism by which ®-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole exerts its effects involves its function as a chiral ligand. It coordinates with metal catalysts to form chiral complexes, which then facilitate asymmetric reactions. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole: The enantiomer of the compound .
2-(Diphenylphosphanyl)phenyl derivatives: Compounds with similar structures but different substituents on the oxazole ring.
Uniqueness
®-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole is unique due to its specific chiral configuration, which imparts distinct catalytic properties. Its ability to induce high enantioselectivity in reactions makes it a valuable tool in asymmetric synthesis.
Properties
IUPAC Name |
[2-[(4R)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26NOP/c1-19(2)17-20-18-27-25(26-20)23-15-9-10-16-24(23)28(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-16,19-20H,17-18H2,1-2H3/t20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSVWOIMWXPDER-HXUWFJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8197553.png)
![9,9'-Spirobi[fluorene]-2,2',7,7'-tetraamine](/img/structure/B8197564.png)
![(R)-N-[(R)-Adamantan-1-yl[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8197569.png)
![4,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B8197576.png)
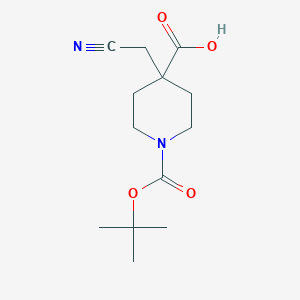
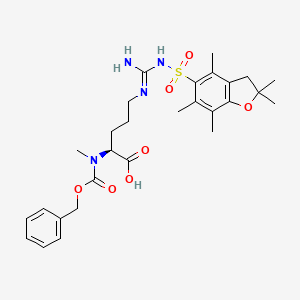
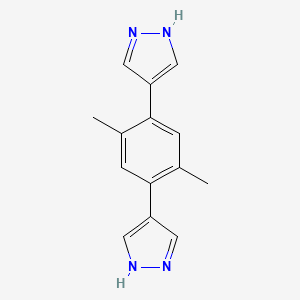
![(3aS,8aR)-2-([2,2'-Bipyridin]-6-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8197590.png)
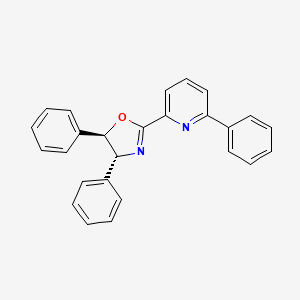
![(R)-6,6'-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B8197599.png)

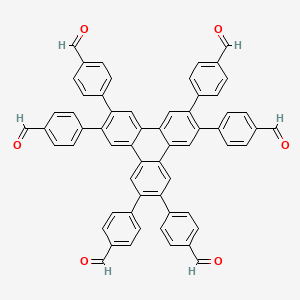
![(S)-2-([2,2'-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole](/img/structure/B8197615.png)
![Benzo[c][1,2,5]thiadiazole-4,7-dicarbaldehyde](/img/structure/B8197624.png)
